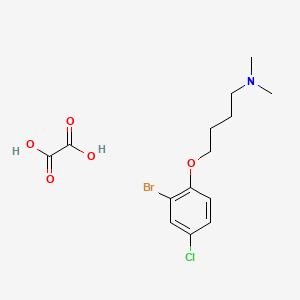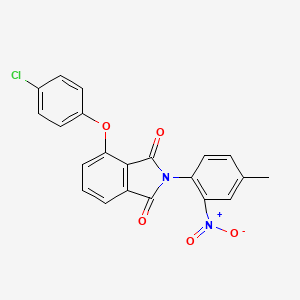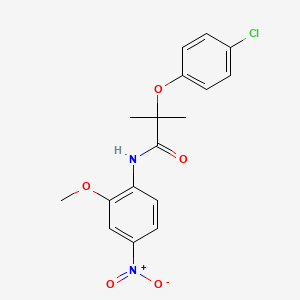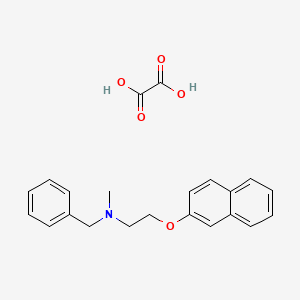![molecular formula C19H27NO8 B4044217 Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate;oxalic acid](/img/structure/B4044217.png)
Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate;oxalic acid
Overview
Description
Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzoate ester linked to a morpholine ring, which is further substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzoic acid with 3-chloropropylamine to form 4-(3-aminopropoxy)benzoic acid. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the desired product. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoic acid.
Reduction: 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The oxalic acid component can chelate metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid: Similar structure but lacks the ester group.
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzyl alcohol: Similar structure but with an alcohol group instead of an ester.
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate is unique due to its combination of a benzoate ester, a substituted morpholine ring, and oxalic acid. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.C2H2O4/c1-13-11-18(12-14(2)22-13)9-4-10-21-16-7-5-15(6-8-16)17(19)20-3;3-1(4)2(5)6/h5-8,13-14H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYRFKVDMFNZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C(=O)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044135.png)
![N-[3-(3-ethylphenoxy)propyl]butan-2-amine](/img/structure/B4044142.png)
![1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-3,4-dihydro-2H-quinoline;oxalic acid](/img/structure/B4044150.png)

![methyl 4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzoate oxalate](/img/structure/B4044155.png)

![methyl 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4044169.png)

amine oxalate](/img/structure/B4044178.png)

![[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4044189.png)

![2,6-dimethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]morpholine oxalate](/img/structure/B4044203.png)
![2-methyl-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline oxalate](/img/structure/B4044204.png)
